ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
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Overview
Description
Ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and an ethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally the introduction of the ethoxyphenyl and butanoate groups. Key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Triazole Ring Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antimicrobial research.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific receptors and enzymes.
Industrial Applications: The compound may find use in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The indole and triazole rings are known to facilitate binding to biological macromolecules, potentially inhibiting or modulating their activity . This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antifungal and antimicrobial properties.
Uniqueness
Ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both indole and triazole rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C24H26N4O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C24H26N4O3S/c1-4-21(23(29)31-6-3)32-24-27-26-22(19-15-25-20-10-8-7-9-18(19)20)28(24)16-11-13-17(14-12-16)30-5-2/h7-15,21,25H,4-6H2,1-3H3 |
InChI Key |
UDYXDHKFZKWUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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